molecular formula C17H18ClN3O4S B2492329 6-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2034608-43-8

6-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No. B2492329
CAS RN: 2034608-43-8
M. Wt: 395.86
InChI Key: NSBPAKKKWITPEZ-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic molecules known for their intricate structures and potentially significant biological and chemical properties. These compounds often contain multiple functional groups, including thiazepane rings, chlorophenyl groups, and pyridazinone moieties, which contribute to their reactivity and potential applications in various fields.

Synthesis Analysis

The synthesis of complex organic molecules like the one described typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of aromatic compounds with bulky groups, such as 1-adamantyl groups on adjacent positions, has been achieved through strategic starting materials and reaction conditions (Nakayama et al., 1991). Similar methodologies could be applied in synthesizing the target compound, emphasizing the importance of selecting appropriate precursors and controlling reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a powerful tool for analyzing the molecular structure of complex compounds. It allows for the precise determination of molecular geometry, bond lengths, and angles, as well as the spatial arrangement of different functional groups. For instance, the molecular structure of related compounds has been elucidated through X-ray crystal studies, revealing detailed information about their crystalline forms and intermolecular interactions (Shivananju Nanjunda-Swamy et al., 2005).

Chemical Reactions and Properties

The compound's functional groups, such as the chlorophenyl and pyridazinone moieties, play a crucial role in its chemical reactivity. These groups can participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, which are essential for further functionalization or modification of the compound. The use of efficient condensing agents, for example, can lead to the formation of amides and esters, highlighting the compound's versatility in organic synthesis (Kunishima et al., 1999).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystallinity, are influenced by its molecular structure. These properties are crucial for determining the compound's stability, storage conditions, and potential applications. Solubility studies, for example, provide insights into how the compound interacts with various solvents, which is essential for its application in different mediums (Soltanpour et al., 2010).

properties

IUPAC Name

6-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-20-16(22)7-6-14(19-20)17(23)21-9-8-15(26(24,25)11-10-21)12-4-2-3-5-13(12)18/h2-7,15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBPAKKKWITPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one

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